molecular formula C8H11N3O3 B2833751 methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate CAS No. 1245807-81-1

methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate

Cat. No. B2833751
CAS RN: 1245807-81-1
M. Wt: 197.194
InChI Key: IHHLQDBOVXYNMQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate is a useful research chemical . It is a chemical compound with diverse applications in scientific research. Its unique structure enables its utilization in drug discovery, catalyst synthesis, and material science, making it an invaluable tool for exploring various scientific frontiers.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated pyrazole derivatives for their antileishmanial potential. Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . A molecular simulation study further justified its potency by revealing a favorable binding pattern in the LmPTR1 pocket.

Antimalarial Properties

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a major global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their potential as safe and effective antimalarial agents.

Heterocyclic Synthesis

Researchers have explored the pyrazole scaffold as a versatile platform for synthesizing novel heterocycles. For instance, reactions involving 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with various nucleophiles have led to the creation of diverse compounds .

Structural Studies

The crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3… (a related compound) was determined using X-ray crystallography. Such studies provide valuable insights into the three-dimensional arrangement of atoms, aiding drug design and optimization .

properties

IUPAC Name

methyl 3-(4-carbamoylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-7(12)2-3-11-5-6(4-10-11)8(9)13/h4-5H,2-3H2,1H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHLQDBOVXYNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate

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